Dihydroorotase (DHOase) Catalytic Efficiency Relative to Natural Substrate and Parent Drug
The one‑ring open intermediates (B and C) corresponding to Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid are hydrolyzed by DHOase with an apparent Vmax that is 11‑fold and 27‑fold greater than the enzyme's natural substrate, dihydroorotate. This is in stark contrast to the parent bis‑dioxopiperazine dexrazoxane, which is not a DHOase substrate at all. Although the Km values for the intermediates are 240‑fold to 550‑fold larger than for dihydroorotate, the high Vmax indicates that once the one‑ring open form is generated, its conversion to the active chelator ADR‑925 is enzymatically accelerated far beyond the physiological reaction. This differential substrate profile provides a quantitative rationale for selecting the intermediate over dexrazoxane when studying the DHOase‑mediated activation step [1].
| Evidence Dimension | DHOase‑catalyzed hydrolysis kinetics (apparent Vmax and Km) |
|---|---|
| Target Compound Data | Vmax (relative) = 11× (intermediate B) and 27× (intermediate C) vs. dihydroorotate; Km = 240× and 550× larger than dihydroorotate |
| Comparator Or Baseline | Natural substrate dihydroorotate (Vmax = 1×); Parent drug dexrazoxane (not a substrate) |
| Quantified Difference | 11‑fold and 27‑fold higher Vmax; Km increased 240‑fold and 550‑fold |
| Conditions | Purified DHOase enzyme assay, HPLC detection, in vitro |
Why This Matters
This demonstrates that the compound is the preferred substrate for the enzyme that catalyzes the critical activation step, making it indispensable for DHOase inhibition assays or metabolic flux studies.
- [1] Schroeder, P. E.; Davidson, J. N.; Hasinoff, B. B. Drug Metab. Dispos. 2002, 30 (12), 1431–1435. View Source
